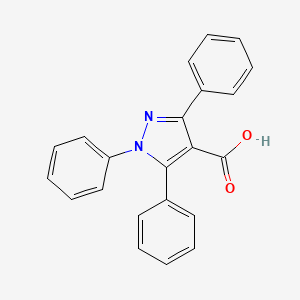

1,3,5-Triphenylpyrazole-4-carboxylic acid

Descripción

Pyrazole-4-carboxylic acid derivatives are a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. These compounds are characterized by a pyrazole ring substituted at the 4-position with a carboxylic acid group and varying aryl or alkyl substituents at the 1-, 3-, and 5-positions. Key derivatives include trifluoromethyl-, chloro-, and nitro-substituted pyrazoles, which influence physicochemical properties and biological activity .

Propiedades

Número CAS |

53685-84-0 |

|---|---|

Fórmula molecular |

C22H16N2O2 |

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

1,3,5-triphenylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C22H16N2O2/c25-22(26)19-20(16-10-4-1-5-11-16)23-24(18-14-8-3-9-15-18)21(19)17-12-6-2-7-13-17/h1-15H,(H,25,26) |

Clave InChI |

GCTLKHDBDJHVPX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triphenylpyrazole-4-carboxylic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds through a cyclocondensation mechanism . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 1,3,5-Triphenylpyrazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Triphenylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl groups attached to the pyrazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

1,3,5-Triphenylpyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of 1,3,5-Triphenylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The substituents on the pyrazole ring critically affect molecular weight, melting point, and solubility. Below is a comparative analysis based on evidence:

Actividad Biológica

1,3,5-Triphenylpyrazole-4-carboxylic acid is a heterocyclic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Molecular Characteristics:

- IUPAC Name: 1,3,5-triphenylpyrazole-4-carboxylic acid

- Molecular Formula: C22H16N2O2

- Molecular Weight: 340.4 g/mol

- CAS Number: 53685-84-0

The synthesis of 1,3,5-triphenylpyrazole-4-carboxylic acid typically involves cyclocondensation reactions of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and can be optimized for industrial production using continuous flow reactors .

Antimicrobial Properties

Research has demonstrated that 1,3,5-triphenylpyrazole-4-carboxylic acid exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found it effective in inhibiting growth at certain concentrations. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of phenyl groups enhances its interaction with cellular targets, leading to increased cytotoxicity against cancer cells .

The biological activity of 1,3,5-triphenylpyrazole-4-carboxylic acid is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in critical metabolic processes.

- Receptor Modulation: It binds to specific receptors, modulating their activity and influencing various signaling pathways.

This unique mechanism allows it to exert diverse biological effects across different systems .

Case Studies and Research Findings

Applications in Medicine and Industry

1,3,5-triphenylpyrazole-4-carboxylic acid holds promise for various applications:

- Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug development.

- Material Science: Used in synthesizing new materials due to its unique chemical structure.

The compound's versatility suggests potential roles in therapeutic applications as well as in the synthesis of novel compounds for industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.